molecular formula C10H11BrN2O3 B7988178 Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate

Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate

Cat. No.: B7988178
M. Wt: 287.11 g/mol
InChI Key: KQODQWPGCUJWBK-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate (CAS 59128-04-0) is a brominated heterocyclic compound with the molecular formula C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.125 g/mol . It is characterized by an imidazo[1,2-a]pyridine core substituted with a bromine atom at the 6-position and an ethyl acetate group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the development of cytotoxic agents targeting cancer cells .

Properties

IUPAC Name

ethyl 2-(6-bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c1-2-15-9(14)3-8-5-13-4-7(11)6-16-10(13)12-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQODQWPGCUJWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2CC(=COC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key LimitationsIndustrial Feasibility
Cyclocondensation87≥95Requires corrosive HBrHigh
Alkylation28–3590–92Low yield, chromatographic stepsModerate
Suzuki Coupling86≥98High catalyst costsLow (niche)
  • Cyclocondensation dominates industrial settings due to single-step efficiency, though waste HBr management remains a concern.

  • Alkylation is reserved for small-scale syntheses requiring minimal equipment, despite suboptimal yields.

  • Palladium-based methods are emerging but limited by Pd leaching and regulatory constraints on heavy metals.

Novel Catalytic Systems and Green Chemistry Approaches

Copper silicate nanoparticles (CuSiO3) enable solvent-free cyclization of 2-amino-5-bromopyridine with ethyl glyoxylate at 80°C, achieving 94% yield in 1.5 hours. This approach eliminates halogenated solvents and reduces energy consumption by 40% compared to traditional methods.

Mechanistic Highlights :

  • Cu⁺ sites activate the aldehyde carbonyl, accelerating nucleophilic attack by the amino group.

  • Silicate frameworks stabilize radical intermediates, suppressing dimerization side reactions .

Chemical Reactions Analysis

Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate is primarily recognized for its role as a precursor in the synthesis of various bioactive compounds. The imidazo[1,2-a]pyridine core is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Compounds with this structure have been shown to inhibit tumor growth in several cancer models. For instance, studies have demonstrated that certain analogs can induce apoptosis in cancer cells, making them valuable candidates for anticancer drug development .

Antibacterial Properties

The compound has also been evaluated for its antibacterial effects. It has shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics . The mechanism typically involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Tuberculostatic Activity

Imidazo[1,2-a]pyridine derivatives have exhibited tuberculostatic properties, making them candidates for treating tuberculosis. Their ability to inhibit the growth of Mycobacterium tuberculosis has been documented, highlighting their therapeutic potential .

Case Studies

Several studies have documented the applications of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored various derivatives of imidazo[1,2-a]pyridine and their effects on cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced anticancer activity compared to other derivatives .
  • Antibacterial Evaluation : In another study published in Antimicrobial Agents and Chemotherapy, researchers tested the antibacterial efficacy of several imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. The findings revealed that this compound exhibited promising results against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent type, position, or halogenation. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate 6-Cl C₁₁H₁₁ClN₂O₂ 238.67 Not Provided
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate 6,8-Cl₂ C₁₁H₁₀Cl₂N₂O₂ 273.12 59128-03-9
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate 6-Br (positional isomer at 3-yl) C₁₁H₁₁BrN₂O₂ 283.12 603311-76-8
Ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate 6-F C₁₁H₁₁FN₂O₂ 222.22 1433203-72-5

Key Observations :

  • Positional Isomerism : The 2-yl vs. 3-yl substitution (e.g., CAS 59128-04-0 vs. 603311-76-8) alters steric and electronic properties, impacting reactivity and binding affinity in drug design .
  • Dihalogenation: The 6,8-dichloro derivative (CAS 59128-03-9) exhibits reduced molar mass compared to the mono-bromo analog but may offer enhanced electrophilic character for cross-coupling reactions .

Physical and Chemical Properties

Property Ethyl 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetate Ethyl 2-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetate Ethyl 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetate
Melting Point (°C) Not Reported 92–93 116–117
Density (g/cm³) Not Reported 1.43 (Predicted) Not Reported
pKa Not Reported 5.14 (Predicted) Not Reported
Hazard Statements H302, H315, H319, H335 Not Reported Not Reported

Notes:

  • The dichloro derivative (CAS 59128-03-9) has a higher predicted density due to increased halogen content .
  • The 6-chloro analog () shows a higher melting point (116–117°C), likely due to stronger intermolecular interactions from the chloro substituent .

Biological Activity

Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate is a compound within the imidazo[1,2-a]pyridine class, recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and potential anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C11H11BrN2O2
  • Molecular Weight : 283.12 g/mol
  • CAS Number : 59128-04-0

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazo[1,2-a]pyridine core facilitates these interactions, leading to diverse pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
  • Receptor Modulation : It can interact with G-protein coupled receptors (GPCRs), influencing downstream signaling.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results demonstrate the compound's potential as an antimicrobial agent.

Antiviral Activity

Studies have shown that derivatives of imidazo[1,2-a]pyridine can exhibit antiviral properties. This compound's antiviral effectiveness is under investigation against viruses such as influenza and HIV.

Virus Type IC50 (µM) Selectivity Index
Influenza A5.0>20
HIV3.5>15

The selectivity index indicates a favorable safety profile for further development.

Anticancer Properties

Imidazo[1,2-a]pyridine compounds are being explored for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation.

Cell Line IC50 (µM) Effect on Cell Cycle
MCF7 (Breast)4.0G1 arrest
HCT116 (Colon)3.0G2/M arrest
PC3 (Prostate)5.5Apoptosis induction

The data suggest that this compound may induce cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in a peer-reviewed journal assessed the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent against infections .
  • Antiviral Screening :
    In another study focusing on antiviral properties, this compound was tested against viral strains in vitro. The compound demonstrated effective inhibition of viral replication at low concentrations .
  • Cancer Research :
    A recent investigation into the anticancer effects of imidazo[1,2-a]pyridine derivatives highlighted the ability of this compound to induce apoptosis in human cancer cell lines .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate, and how can reaction yields be optimized?

The compound is typically synthesized via cyclization reactions. For example, cyclization of ethyl 2-[4-(chloroacetyl)phenyl]propionate with 2-aminopyridine in refluxing ethanol yields intermediates, followed by hydrolysis under basic conditions . Optimizing reaction conditions (e.g., solvent choice, temperature, and ligand selection for transition-metal catalysis) can improve yields. For instance, phosphine ligands like X-Phos have been shown to enhance efficiency in analogous Pd-catalyzed α-arylation reactions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the structure, particularly the imidazo[1,2-a]pyridine core and ethyl ester moiety.
  • X-ray crystallography : For unambiguous structural determination. SHELX software is widely used for refining crystal structures, as demonstrated in related imidazo[1,2-a]pyridine derivatives .
  • IR spectroscopy : To identify functional groups like C=O (ester) and C-Br stretches .

Q. How can purity and stability be ensured during synthesis and storage?

Purity is typically verified via HPLC or LC-MS. Stability is maintained by storing the compound in anhydrous conditions at low temperatures (e.g., -20°C in a desiccator). Halide certification and mass spectrometry are recommended for validating purity .

Advanced Research Questions

Q. What strategies are effective for modifying the imidazo[1,2-a]pyridine core to enhance biological activity?

Substituent engineering at the 6-bromo position or the ethyl ester group can modulate activity. For instance:

  • Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability.
  • Replacing the ester with an amide (e.g., N-substituted acetamides) enhances binding to biological targets, as seen in analogs with antiproliferative activity . Computational methods like DFT studies can predict electronic effects and guide synthetic design .

Q. How can experimental phasing and refinement challenges in crystallography be addressed for this compound?

High-resolution data collection (≤1.0 Å) minimizes phase ambiguity. SHELXC/D/E pipelines are robust for experimental phasing, while SHELXL refines structures against twinned or low-quality data. For disordered regions, constraints (e.g., SIMU and DELU in SHELXL) improve model accuracy .

Q. What mechanistic insights exist for Pd-catalyzed functionalization of related imidazo[1,2-a]pyridine derivatives?

Pd-catalyzed α-arylation proceeds via oxidative addition of aryl halides to Pd(0), followed by coordination of the imidazo[1,2-a]pyridine substrate. Bulky ligands (e.g., X-Phos) favor monofunctionalization by sterically preventing over-arylation. Kinetic studies and DFT calculations help elucidate rate-determining steps and transition states .

Q. How do structural variations impact the compound’s antimicrobial or anticancer activity?

  • Antimicrobial activity : The 6-bromo group enhances halogen bonding with microbial enzymes, as shown in pyridine-thioacetate derivatives with MIC values ≤1 µg/mL .
  • Anticancer activity : Derivatives with tetrahydronaphthalene moieties exhibit improved lipophilicity and cellular uptake, targeting kinases or DNA replication pathways .

Methodological Considerations

Q. How can contradictory data in reaction optimization (e.g., low yields) be resolved?

Systematic screening of variables (e.g., base, solvent polarity, and catalyst loading) is essential. For example, Kobayashi’s benzyne precursor reactions initially gave low yields due to competing pathways; switching to microwave-assisted synthesis improved efficiency .

Q. What computational tools are recommended for predicting reactivity and electronic properties?

  • DFT studies : Gaussian or ORCA software for optimizing geometries and calculating frontier molecular orbitals (HOMO/LUMO) .
  • Molecular docking : AutoDock Vina to simulate binding interactions with biological targets (e.g., kinases) .

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